molecular formula C27H25FN2O2 B4779017 N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide

N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide

Cat. No. B4779017
M. Wt: 428.5 g/mol
InChI Key: FQQSZVBBELZDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide, also known as AFN-1252, is a novel antibacterial agent that has been developed to combat bacterial infections. This compound belongs to the class of diarylquinolines and has shown promising results in various scientific studies.

Mechanism of Action

N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide acts by inhibiting the ENR enzyme, which is involved in the synthesis of bacterial cell walls. This inhibition leads to the accumulation of an intermediate product, which is toxic to the bacteria and ultimately leads to their death. This compound has been shown to have a unique mechanism of action, which makes it effective against bacterial strains that are resistant to other antibacterial agents.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammalian cells, which makes it a promising candidate for further development as an antibacterial agent. It has also been shown to have a low potential for drug-drug interactions, which is an important consideration for the development of new drugs.

Advantages and Limitations for Lab Experiments

N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide has several advantages for use in laboratory experiments, including its high potency and broad-spectrum antibacterial activity. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research on N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide, including the development of new derivatives with improved antibacterial activity and the investigation of its potential use in combination with other antibacterial agents. Further studies are also needed to explore the potential use of this compound in the treatment of bacterial infections in humans.

Scientific Research Applications

N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide has been extensively studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has been shown to inhibit bacterial growth by targeting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for bacterial cell wall synthesis.

properties

IUPAC Name

2-fluoro-N-[4-[(2-phenyl-2-prop-2-enylpent-4-enoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O2/c1-3-18-27(19-4-2,20-10-6-5-7-11-20)26(32)30-22-16-14-21(15-17-22)29-25(31)23-12-8-9-13-24(23)28/h3-17H,1-2,18-19H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQSZVBBELZDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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